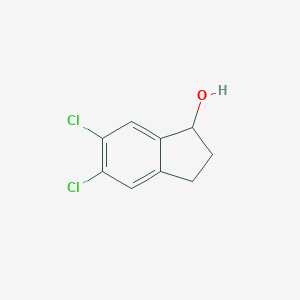

5,6-Dichloro-2,3-dihydro-1H-inden-1-OL

Übersicht

Beschreibung

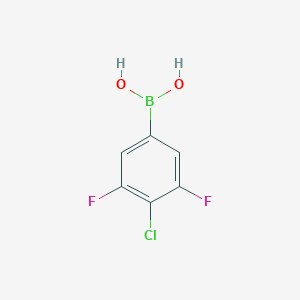

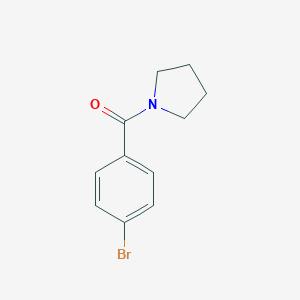

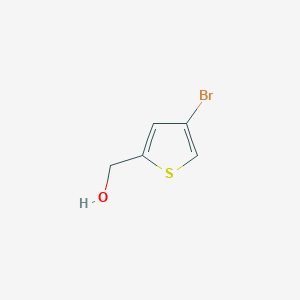

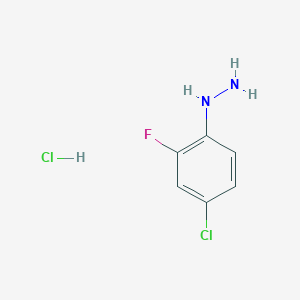

“5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is a chemical compound with the molecular formula C9H8Cl2O . It is also known as "(1R)-5,6-Dichloro-2,3-dihydro-1H-inden-1-ol" . The compound is a solid at room temperature .

Molecular Structure Analysis

The molecular structure of “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is characterized by the presence of a indenol group, which is a bicyclic structure consisting of a benzene ring fused to a cyclopentene . The molecule also contains two chlorine atoms and a hydroxyl group .

Physical And Chemical Properties Analysis

The compound “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is a solid at room temperature . It has a molecular weight of 203.07 . The predicted boiling point is 315.2±42.0 °C and the predicted density is 1.456±0.06 g/cm3 .

Wissenschaftliche Forschungsanwendungen

OLED Materials Development

Research has explored the structural design and synthesis of BODIPY-based materials for OLED devices, highlighting their potential as 'metal-free' infrared emitters. This development is significant for organic optoelectronics, providing insights into new conjugated systems for enhanced performance in organic light-emitting diodes (Squeo & Pasini, 2020) Squeo & Pasini (2020).

Flavor Characterization in Plants

The mushroom-like flavor in Melittis melissophyllum L. has been characterized using gas chromatography, identifying 1-Octen-3-ol as the primary component. This discovery opens up possibilities for using this plant as a natural flavoring agent, highlighting the economic potential of its unique aroma profile (Maggi, Papa, & Vittori, 2012) Maggi, Papa, & Vittori (2012).

Environmental and Toxicology Studies

The review on 2,4-D herbicide toxicity offers quantitative insights into its environmental impact, including its toxicology and mutagenicity. This research aids in understanding the ecological and health implications of 2,4-D usage, suggesting directions for future studies on its effects and degradation (Zuanazzi, Ghisi, & Oliveira, 2020) Zuanazzi, Ghisi, & Oliveira (2020).

Synthesis and Reaction Mechanisms

A detailed examination of 1,2-oxazines and related compounds outlines their synthesis and potential as electrophiles in various chemical reactions. This review contributes to a deeper understanding of their roles in synthetic chemistry, offering a foundation for developing new chemical entities (Sainsbury, 1991) Sainsbury (1991).

Coordination Compounds for Photonic Applications

Cuprous bis-phenanthroline compounds are studied for their metal-to-ligand charge transfer excited states, showing potential for use in photonic applications due to their unique emissive properties. This research provides a basis for exploring novel materials for optoelectronic devices (Scaltrito, Thompson, O'Callaghan, & Meyer, 2000) Scaltrito, Thompson, O'Callaghan, & Meyer (2000).

Safety And Hazards

The compound “5,6-Dichloro-2,3-dihydro-1H-inden-1-OL” is associated with several hazard statements including H302 (Harmful if swallowed), H315 (Causes skin irritation), H319 (Causes serious eye irritation), H332 (Harmful if inhaled), and H335 (May cause respiratory irritation) . It’s recommended to handle this compound with appropriate safety measures .

Eigenschaften

IUPAC Name |

5,6-dichloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H8Cl2O/c10-7-3-5-1-2-9(12)6(5)4-8(7)11/h3-4,9,12H,1-2H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BVMSVJNZBKHOLJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=CC(=C(C=C2C1O)Cl)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H8Cl2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80601317 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

203.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5,6-Dichloro-2,3-dihydro-1H-inden-1-OL | |

CAS RN |

130569-31-2 | |

| Record name | 5,6-Dichloro-2,3-dihydro-1H-inden-1-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80601317 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthesis routes and methods

Procedure details

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![Methyl N-(3,5,10,13-tetrazatetracyclo[7.7.0.02,6.011,16]hexadeca-1(9),2(6),3,7,11(16),12,14-heptaen-4-yl)carbamate](/img/structure/B151706.png)